molecular formula C16H21ClN4O4 B5249246 2-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZIN-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

2-[4-(4-CHLORO-2-NITROPHENYL)PIPERAZIN-1-YL]-1-(MORPHOLIN-4-YL)ETHAN-1-ONE

Cat. No.: B5249246
M. Wt: 368.81 g/mol
InChI Key: WXQAWAJLXUBKQO-UHFFFAOYSA-N
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Description

2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a 4-chloro-2-nitrophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-2-nitroaniline. This intermediate is then reacted with piperazine to form 4-(4-chloro-2-nitrophenyl)piperazine. The final step involves the reaction of this intermediate with morpholine and an appropriate acylating agent to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the nitro and chloro substituents but lacks the piperazine and morpholine rings.

    4-Chloro-2-nitroaniline: Similar aromatic structure but different functional groups.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents.

Uniqueness

2-[4-(4-Chloro-2-nitrophenyl)piperazin-1-yl]-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of a piperazine ring, a morpholine ring, and a substituted aromatic group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

2-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN4O4/c17-13-1-2-14(15(11-13)21(23)24)19-5-3-18(4-6-19)12-16(22)20-7-9-25-10-8-20/h1-2,11H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQAWAJLXUBKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658493
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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